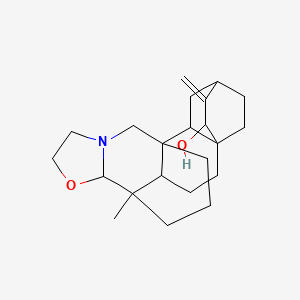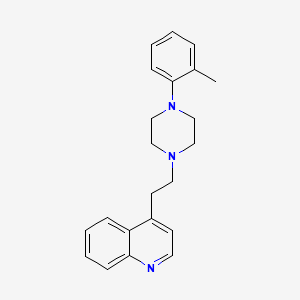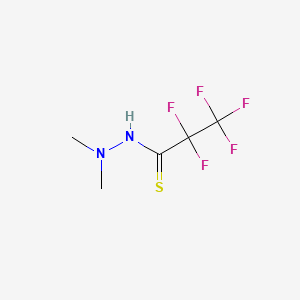
2,2,3,3,3-Pentafluoro-N',N'-dimethylpropanethiohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,3-Pentafluoro-N’,N’-dimethylpropanethiohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of five fluorine atoms, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 2,2,3,3,3-Pentafluoro-N’,N’-dimethylpropanethiohydrazide typically involves multiple steps, including the introduction of fluorine atoms and the formation of the thiohydrazide group. Specific synthetic routes and reaction conditions are crucial for achieving high yields and purity. Industrial production methods may involve optimized reaction conditions and the use of specialized equipment to ensure consistent quality.
Chemical Reactions Analysis
2,2,3,3,3-Pentafluoro-N’,N’-dimethylpropanethiohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions, resulting in a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,3,3,3-Pentafluoro-N’,N’-dimethylpropanethiohydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein labeling.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2,2,3,3,3-Pentafluoro-N’,N’-dimethylpropanethiohydrazide exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.
Comparison with Similar Compounds
Compared to other similar compounds, 2,2,3,3,3-Pentafluoro-N’,N’-dimethylpropanethiohydrazide stands out due to its high fluorine content and unique structural features. Similar compounds include:
2,2,3,3,3-Pentafluoro-1-propanol: Known for its use in pharmaceutical intermediates and agrochemicals.
2,2,3,3,3-Pentafluoropropan-1-ol: Utilized in biochemical research and organic synthesis.
These compounds share some structural similarities but differ in their functional groups and specific applications.
Properties
CAS No. |
4454-49-3 |
|---|---|
Molecular Formula |
C5H7F5N2S |
Molecular Weight |
222.18 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoro-N',N'-dimethylpropanethiohydrazide |
InChI |
InChI=1S/C5H7F5N2S/c1-12(2)11-3(13)4(6,7)5(8,9)10/h1-2H3,(H,11,13) |
InChI Key |
ANGAZJPWWNXNKS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC(=S)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


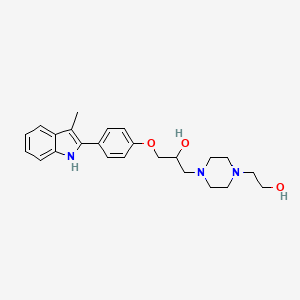
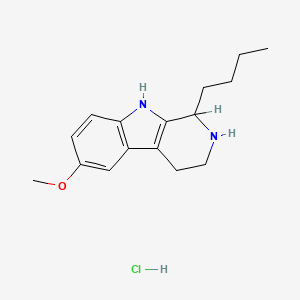
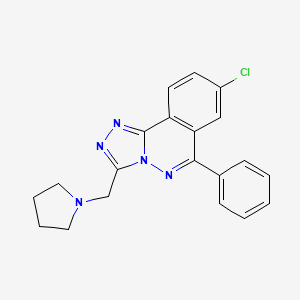

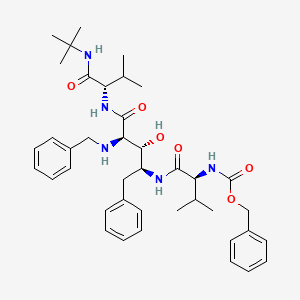





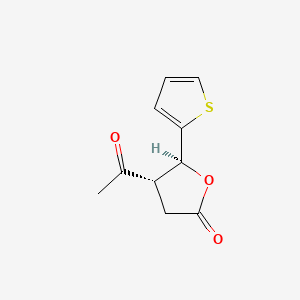
![hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate](/img/structure/B12722584.png)
